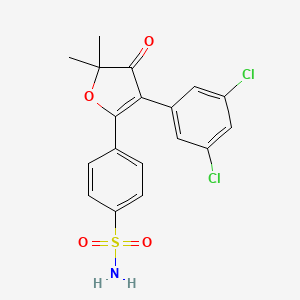
4-(3-(3,5-Dichlorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(3,5-Dichlorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by its complex structure, which includes a dichlorophenyl group, a dimethyl-substituted furanone ring, and a benzenesulfonamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3,5-Dichlorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 3,5-dichlorophenyl, is subjected to halogenation to introduce chlorine atoms at the desired positions.
Synthesis of the Furanone Ring: The dichlorophenyl intermediate is then reacted with a suitable precursor to form the 5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl moiety. This step often involves cyclization reactions under acidic or basic conditions.
Coupling with Benzenesulfonamide: The final step involves the coupling of the furanone intermediate with benzenesulfonamide. This is typically achieved through nucleophilic substitution reactions, where the sulfonamide group is introduced under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furanone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation Products: Oxidized derivatives of the furanone ring.
Reduction Products: Amines derived from the reduction of the sulfonamide group.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(3-(3,5-Dichlorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its sulfonamide moiety, which is known for its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(3-(3,5-Dichlorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as bacterial enzymes in the case of antimicrobial activity.
Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of enzyme activity or disruption of cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-(3,5-Dichlorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide: The compound itself.
Other Sulfonamides: Compounds with similar sulfonamide moieties but different substituents.
Furanone Derivatives: Compounds with similar furanone rings but different substituents.
Uniqueness
Structural Complexity: The combination of dichlorophenyl, dimethyl-substituted furanone, and benzenesulfonamide moieties makes this compound unique.
Biological Activity: Its potential biological activities, such as antimicrobial and anti-inflammatory properties, distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C18H15Cl2NO4S |
|---|---|
Molekulargewicht |
412.3 g/mol |
IUPAC-Name |
4-[3-(3,5-dichlorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H15Cl2NO4S/c1-18(2)17(22)15(11-7-12(19)9-13(20)8-11)16(25-18)10-3-5-14(6-4-10)26(21,23)24/h3-9H,1-2H3,(H2,21,23,24) |
InChI-Schlüssel |
CEZOSLUOJRBOEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=CC(=C3)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


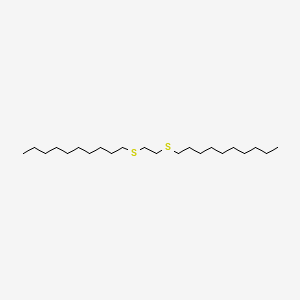
![4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B13976378.png)

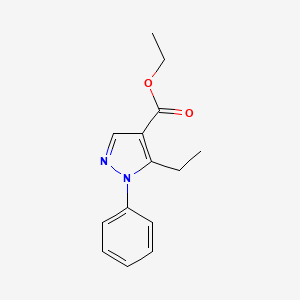
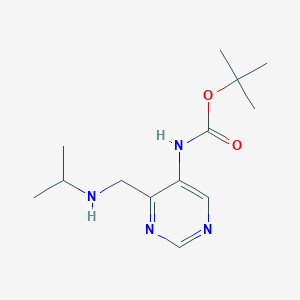
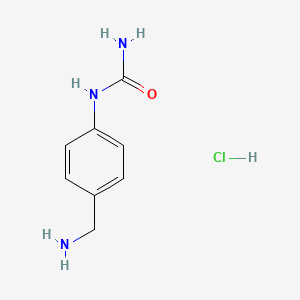

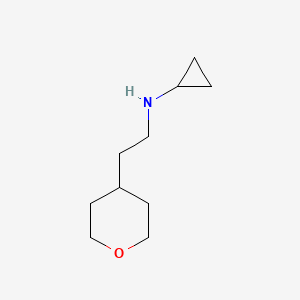
![4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B13976417.png)
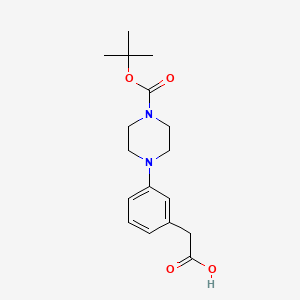
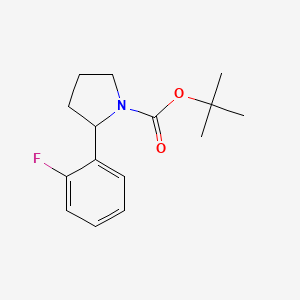
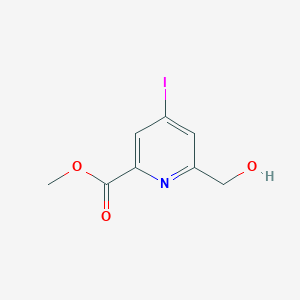
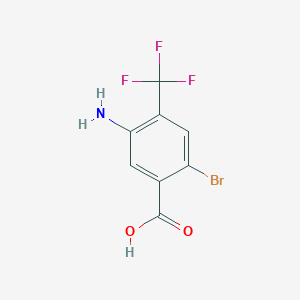
![Perhydrodibenzo[a,i]fluorene](/img/structure/B13976464.png)
